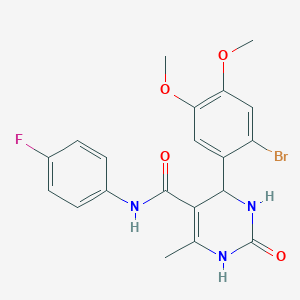

4-(2-bromo-4,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine (THP) family, a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . Its structure features a 2-oxo-tetrahydropyrimidine core substituted with a 2-bromo-4,5-dimethoxyphenyl group at position 4, a 4-fluorophenyl carboxamide at position 5, and a methyl group at position 4. The bromine atom and methoxy groups on the phenyl ring are electron-withdrawing and donating substituents, respectively, which may influence electronic distribution, solubility, and target binding .

Properties

IUPAC Name |

4-(2-bromo-4,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrFN3O4/c1-10-17(19(26)24-12-6-4-11(22)5-7-12)18(25-20(27)23-10)13-8-15(28-2)16(29-3)9-14(13)21/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQPKUIQMGCRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2Br)OC)OC)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Bromo-4,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of dihydropyrimidones. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 461.3 g/mol. The structural features include:

- A bromo-substituted aromatic ring.

- Methoxy groups that enhance solubility and bioactivity.

- A tetrahydropyrimidine core that is critical for its biological function.

The compound acts primarily as a non-competitive inhibitor of thymidine phosphorylase. This inhibition disrupts the enzyme's role in nucleotide metabolism, which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells. The presence of the bromine and methoxy groups is believed to enhance binding affinity to the enzyme's active site.

Inhibition of Thymidine Phosphorylase

Recent studies have demonstrated that derivatives of dihydropyrimidone, including our compound of interest, exhibit significant inhibitory effects on TP:

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| This compound | TBD | Non-competitive |

| Compound 1 | 314.0 ± 0.90 | Non-competitive |

| Compound 12 | 303.5 ± 0.40 | Non-competitive |

| Standard Inhibitor (7-deazaxanthine) | 41.0 ± 1.63 | Non-competitive |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. The lower the IC50 value, the more potent the inhibitor.

Cytotoxicity Studies

In vitro cytotoxicity assays against mouse fibroblast cells (3T3) showed that this compound and its derivatives are non-cytotoxic at effective concentrations for TP inhibition. This suggests a favorable therapeutic window for potential anticancer applications without harming normal cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl rings significantly affect biological activity:

- Bromine Substitution : Enhances binding affinity and inhibitory action.

- Methoxy Groups : Improve solubility and bioavailability.

- Fluorine Substitution : May influence electronic properties and steric effects.

Case Studies

A series of experiments were conducted to evaluate various dihydropyrimidone derivatives against TP:

-

Study on Derivatives : A total of 40 different derivatives were synthesized and screened for TP inhibition.

- Compounds with bromo and methoxy substitutions demonstrated improved inhibitory activity compared to unsubstituted analogs.

- Molecular docking studies supported these findings by showing favorable interactions within the TP binding site.

- Potential for Cancer Treatment : The ability to inhibit TP suggests that these compounds could be developed as anticancer agents targeting angiogenesis—a critical process in tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl rings and the pyrimidine core. Below is a comparative analysis:

Physicochemical Properties

Q & A

Q. What synthetic methodologies are recommended to achieve high-purity synthesis of this compound?

The compound can be synthesized via multi-step protocols involving condensation, cyclization, and coupling reactions. For example:

- Step 1 : Condensation of substituted aldehydes (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form chalcone intermediates .

- Step 2 : Cyclization with urea or thiourea in acidic media (e.g., HCl/EtOH) to construct the tetrahydropyrimidine core .

- Step 3 : Coupling of the carboxylate group with 4-fluoroaniline using coupling agents like HATU and DIEA in DMF to introduce the N-(4-fluorophenyl)carboxamide moiety . Yield optimization requires precise control of reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization is critical for high purity.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry. For instance, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the dimethoxy protons appear as singlets .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks matching CHBrFNO) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry and crystal packing. SHELX software is widely used for refinement, with hydrogen bonding patterns analyzed via graph-set notation .

Q. What structural features influence this compound’s reactivity and stability?

- Electron-Withdrawing Groups : The 2-bromo and 4,5-dimethoxy substituents enhance electrophilic aromatic substitution reactivity but may reduce solubility in polar solvents .

- Fluorophenyl Group : The para-fluorine atom increases metabolic stability and influences π-π stacking in protein binding .

- Tetrahydropyrimidine Core : The partially saturated ring introduces conformational flexibility, affecting intermolecular interactions in crystal lattices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Analog Synthesis : Replace the bromo, dimethoxy, or fluorophenyl groups with bioisosteres (e.g., chloro for bromo, ethoxy for methoxy) to assess potency changes .

- Biological Assays : Test inhibitory activity against targets like thymidine phosphorylase using enzyme kinetics (e.g., IC determination via UV-Vis spectroscopy) .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, correlating binding scores with experimental IC values .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Disorder in Flexible Moieties : The tetrahydropyrimidine ring may exhibit puckering (quantified via Cremer-Pople parameters), requiring high-resolution data (≤ 0.8 Å) for accurate refinement .

- Hydrogen Bonding Networks : Use SHELXL to model bifurcated hydrogen bonds (e.g., N–H···O and C–H···F interactions) that stabilize the crystal lattice .

- Twinned Crystals : Apply twin law matrices in refinement software (e.g., PLATON) to deconvolute overlapping reflections .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- NMR Signal Overlap : Use 2D techniques (HSQC, HMBC) to resolve crowded aromatic regions. For example, HMBC correlations can differentiate between methoxy and methyl protons .

- Mass Spectra Adducts : Identify sodium or potassium adducts via isotopic patterns and compare with theoretical distributions .

- Purity Discrepancies : Cross-validate HPLC purity (>95%) with elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What role do hydrogen bonding and π-stacking play in this compound’s solid-state properties?

- Hydrogen Bonds : The carboxamide N–H donor forms strong bonds with carbonyl acceptors (graph-set motif S(6) ), influencing melting points and solubility .

- π-Stacking : The fluorophenyl and dimethoxyphenyl rings engage in offset face-to-face interactions (3.5–4.0 Å spacing), contributing to crystal density and stability .

Q. How does ring puckering in the tetrahydropyrimidine core affect molecular conformation?

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () to classify ring conformations (e.g., chair vs. boat). For example, Å and indicate a distorted chair conformation .

- Dynamic Effects : Variable-temperature NMR can reveal ring-flipping barriers, with ΔG values > 60 kJ/mol indicating restricted rotation .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Enzyme Inhibition : Use spectrophotometric assays to measure thymidine phosphorylase inhibition (e.g., monitoring 2-deoxy-D-ribose formation at 290 nm) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HCT-116) via MTT assays, with EC values < 10 µM indicating potent activity .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.